molecular formula C24H22N2O4 B11560840 methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11560840
M. Wt: 402.4 g/mol
InChI Key: ZZNOEOUCXIXKRZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic scaffold with diverse substituents:

  • Position 4: Phenyl group (contributing to steric bulk and aromatic stacking).
  • Position 3: Methyl ester (influencing polarity and bioavailability).
  • Position 7: Methyl group (modulating steric effects).

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H22N2O4/c1-15-13-18-20(23(27)26(15)14-16-9-5-3-6-10-16)19(17-11-7-4-8-12-17)21(22(25)30-18)24(28)29-2/h3-13,19H,14,25H2,1-2H3

InChI Key

ZZNOEOUCXIXKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-6-methylpyran-2-one with benzaldehyde derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) and solvents like ethanol, with refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antitumor Applications

Research has demonstrated that methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibits promising antitumor properties.

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The results indicated that the compound inhibited cell proliferation effectively while exhibiting minimal toxicity towards non-tumorigenic cells.

Cell Line GI50 (µM) Effect on Proliferation
MDA-MB-23113Significant reduction
MDA-MB-46815Moderate reduction
MCF-12A (non-tumor)>50No significant effect

The mechanism of action was further explored through flow cytometry, revealing that the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, indicating a potential cell cycle arrest mechanism.

Antimicrobial Applications

In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

The compound was tested against several bacterial and fungal strains using minimum inhibitory concentration (MIC) assays. The findings are summarized below:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

These results suggest that the compound possesses notable antimicrobial properties, likely due to its structural characteristics that enhance interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of methyl 2-amino derivatives. Key observations include:

  • Substitution Patterns : Variations in substituents on the pyridine ring significantly affect receptor binding and biological efficacy.
  • Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

Key structural differences among analogues are summarized below:

Compound Name Position 4 Substituent Position 6 Substituent Position 3 Functional Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound Phenyl Benzyl Methyl ester ~423.5 (calc.) Not reported
Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-... () 4-(Trifluoromethyl)phenyl 2-Methoxyethyl Methyl ester ~481.5 (calc.) Not reported
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... () 4-Hydroxyphenyl 3-Pyridinylmethyl Carbonitrile ~414.4 (calc.) Not reported
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-... () 4-Methoxyphenyl 1,3-Benzodioxol-5-ylmethyl Carbonitrile ~484.5 (calc.) Not reported
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-... () 4-Chlorobenzyloxy-methoxyphenyl None (substituted at aryl ring) Carbonitrile ~532.0 (calc.) Not reported

Key Observations :

  • Position 4 : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but reduce reactivity compared to the target’s phenyl group.
  • Position 6 : Bulky substituents like 1,3-benzodioxol-5-ylmethyl () may impede molecular packing, affecting crystallinity .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The target’s amino and ester groups may form intermolecular hydrogen bonds, as observed in pyrano-pyridine derivatives (e.g., N–H···O interactions) .
  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving complex substituent arrangements .

Biological Activity

Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C26H25N3O5
Molecular Weight 459.5 g/mol
IUPAC Name This compound
CAS Number 444113-66-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The general method includes refluxing appropriate precursors in suitable solvents to yield the target compound with high purity and yield.

Anticancer Properties

Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit notable anticancer activity. A study focused on the effects of various pyrano[3,2-c]pyridines on MCF-7 breast cancer cells demonstrated significant anti-proliferative effects. The IC50 values for related compounds varied, with some showing effective inhibition at concentrations as low as 60 μM .

The mechanism of action appears to involve apoptosis induction, characterized by increased sub-G1 cell populations and exposure of phosphatidylserine on the outer membrane after treatment. This suggests that methyl 2-amino derivatives may also share similar mechanisms leading to cancer cell death .

Antimicrobial Activity

In addition to anticancer effects, methyl 2-amino derivatives have shown potential antimicrobial properties. Compounds derived from this structural class have been evaluated against various bacterial strains, revealing inhibitory effects that warrant further investigation for therapeutic applications .

Other Biological Activities

Preliminary studies have suggested that this compound may also possess anti-inflammatory and antioxidant properties. The presence of multiple functional groups in its structure contributes to its biological versatility. For instance, similar compounds have demonstrated efficacy in inhibiting cell proliferation in HeLa cells .

Case Studies and Research Findings

  • Study on MCF-7 Cells : Research demonstrated that methyl 2-amino derivatives inhibited growth in a dose-dependent manner with significant apoptosis induction observed through flow cytometry .
  • Antimicrobial Screening : A series of pyrano[3,2-c]pyridines were tested against bacterial strains such as Bacillus cereus and Staphylococcus aureus, with varying degrees of activity noted .
  • Mechanistic Insights : Studies have indicated that these compounds may interfere with tubulin polymerization, similar to known chemotherapeutic agents, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. How can researchers validate the compound’s purity and identify trace impurities?

  • Methodology :
  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • NMR Relaxation : Apply T1T_1 and T2T_2 measurements to detect low-concentration species (<1%) .

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